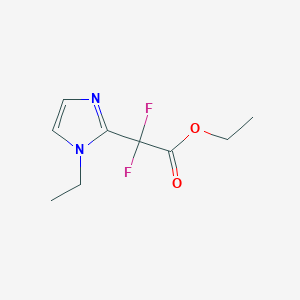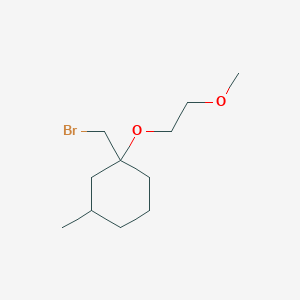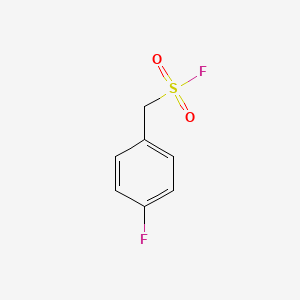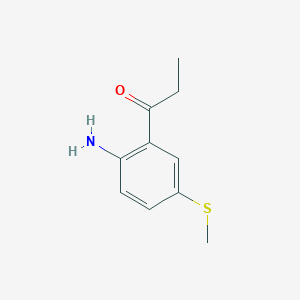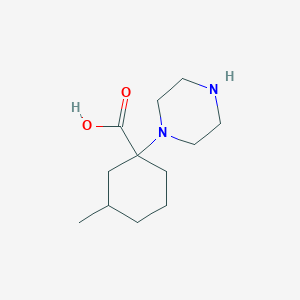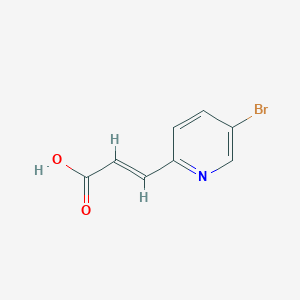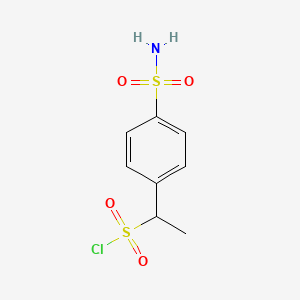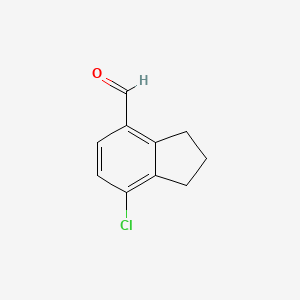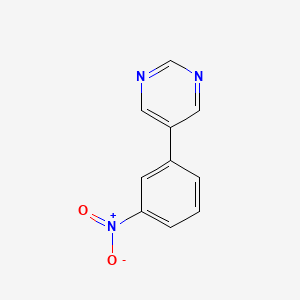
5-(3-Nitrophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitrophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 3-nitrophenyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)pyrimidine typically involves the reaction of 3-nitrobenzaldehyde with guanidine in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring . Another method involves the use of phosphorus oxychloride as a reagent to facilitate the cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Nitrophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often used to facilitate nucleophilic substitution.
Major Products:
Reduction of the nitro group: Produces 5-(3-Aminophenyl)pyrimidine.
Substitution reactions: Can yield various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Nitrophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is studied for its neuroprotective and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)pyrimidine involves its interaction with various molecular targets:
Comparison with Similar Compounds
5-(3-Aminophenyl)pyrimidine: A reduction product of 5-(3-Nitrophenyl)pyrimidine with similar biological activities.
Triazole-Pyrimidine Hybrids: Compounds with enhanced neuroprotective and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitro group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-(3-nitrophenyl)pyrimidine |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)10-3-1-2-8(4-10)9-5-11-7-12-6-9/h1-7H |
InChI Key |
JZCFTPSNSPKCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


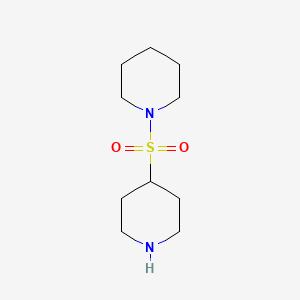

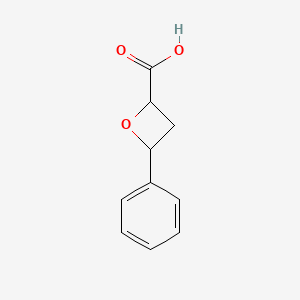
![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)
